![molecular formula C16H17N3S3 B2940591 3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene CAS No. 690642-52-5](/img/structure/B2940591.png)

3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

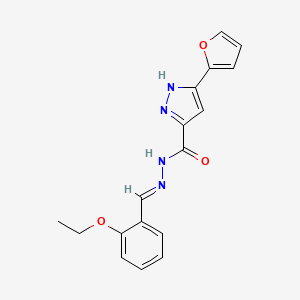

The compound appears to contain a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds .

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole compounds are known to undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Aplicaciones Científicas De Investigación

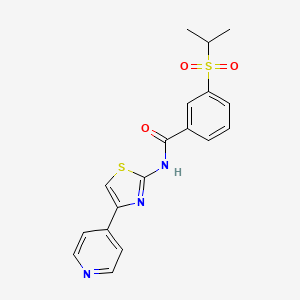

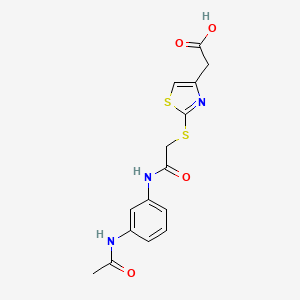

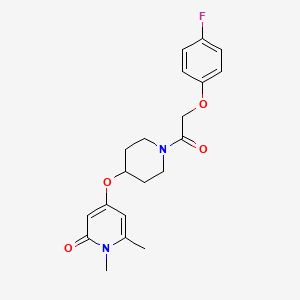

Medicinal Chemistry Applications

Sulfur-containing heterocycles, such as those with thiazole units, are prominent in drug design due to their biologically active properties. For instance, compounds featuring thiazole and sulfanyl groups have been explored for their potential in creating new pharmaceuticals. The interaction of thiazole derivatives with various biological targets showcases their versatility in addressing a wide range of therapeutic areas, including antibacterial, antifungal, and anticancer activities (Quan, Daniels, & Kumler, 1954). The synthesis and modification of such compounds allow for the exploration of novel treatments and contribute to the advancement of medicinal chemistry.

Materials Science and Supramolecular Chemistry

The structural versatility of thiazole-containing compounds extends to materials science, where their ability to form complex structures is highly valued. For example, metal-organic frameworks (MOFs) and supramolecules incorporating thiazole units have been developed for various applications, including catalysis, gas storage, and separation technologies. The flexibility and conformational dynamics of these ligands enable the construction of intricate architectures with desirable properties (Dai et al., 2010). Such research underscores the potential of thiazole derivatives in designing advanced materials with specific functionalities.

Catalysis

Sulfur and thiazole functionalities play a significant role in catalysis, where they contribute to the development of efficient and selective catalysts. The incorporation of these groups into catalysts can enhance their performance in various chemical reactions. For example, sulfur-containing compounds have been utilized as catalysts in the synthesis of heterocyclic compounds, showcasing their ability to facilitate complex chemical transformations with high efficiency (Tayebi et al., 2011). This research avenue continues to expand, offering new opportunities for the development of catalytic processes that are more sustainable and environmentally friendly.

Mecanismo De Acción

Target of Action

Thiazole derivatives are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . The specific targets of these compounds vary, but they often interact with enzymes or receptors in the body to exert their effects .

Mode of Action

The mode of action of thiazole derivatives can vary greatly depending on the specific compound and its target. For example, some thiazole derivatives may inhibit the activity of a particular enzyme, while others may bind to a receptor and either activate or block its function .

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways. For instance, some thiazole derivatives have been found to possess antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The specific pathways affected would depend on the target of the compound.

Pharmacokinetics

The pharmacokinetics of thiazole derivatives can vary based on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure, formulation, route of administration, and other factors .

Result of Action

The result of the action of thiazole derivatives can vary greatly depending on the specific compound and its target. For example, some thiazole derivatives may have analgesic effects, reducing pain, while others may have antimicrobial effects, killing or inhibiting the growth of microorganisms .

Action Environment

The action of thiazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, factors such as temperature and the presence of other substances can also influence the compound’s stability and efficacy .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3S3/c1-10-19-11(7-20-10)8-21-15-14-12-5-3-2-4-6-13(12)22-16(14)18-9-17-15/h7,9H,2-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXYNJKGVSTXDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CSC2=NC=NC3=C2C4=C(S3)CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione](/img/structure/B2940510.png)

![1-[(2-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2940512.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2940513.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2940515.png)

![5-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2940526.png)

![(Z)-ethyl 2-(2-((4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2940528.png)

![2,3-dimethoxy-5,6,17,17a-tetrahydro-8H-[1,3]benzimidazo[2'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B2940529.png)

![N-(2-ethyl-6-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2940530.png)